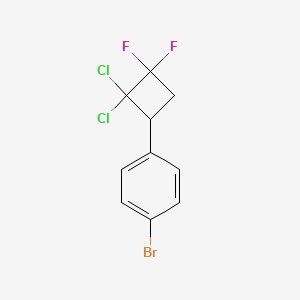

1-Bromo-4-(2,2-dichloro-3,3-difluorocyclobutyl)benzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Bromo-4-(2,2-dichloro-3,3-difluorocyclobutyl)benzene is a chemical compound with the molecular formula C10H7BrCl2F2 and a molecular weight of 315.97 g/mol . This compound is characterized by a benzene ring substituted with a bromine atom and a cyclobutyl group that contains two chlorine and two fluorine atoms. It is often used as a building block in organic synthesis and has various applications in scientific research and industry.

Métodos De Preparación

The synthesis of 1-Bromo-4-(2,2-dichloro-3,3-difluorocyclobutyl)benzene typically involves the bromination of 4-(2,2-dichloro-3,3-difluorocyclobutyl)benzene. The reaction is carried out under controlled conditions to ensure the selective substitution of the bromine atom at the para position of the benzene ring . Industrial production methods may involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agents, with the reaction being catalyzed by light or heat to facilitate the bromination process .

Análisis De Reacciones Químicas

1-Bromo-4-(2,2-dichloro-3,3-difluorocyclobutyl)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of suitable catalysts.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.

Addition Reactions: The cyclobutyl group may participate in addition reactions, particularly with electrophiles, due to the presence of electron-withdrawing chlorine and fluorine atoms.

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, and various oxidizing or reducing agents depending on the desired transformation .

Aplicaciones Científicas De Investigación

Mecanismo De Acción

The mechanism of action of 1-Bromo-4-(2,2-dichloro-3,3-difluorocyclobutyl)benzene largely depends on the specific reactions it undergoes. In electrophilic aromatic substitution reactions, the bromine atom on the benzene ring can be replaced by other electrophiles, forming a positively charged benzenonium intermediate . The cyclobutyl group, with its electron-withdrawing chlorine and fluorine atoms, can influence the reactivity and stability of the intermediate, thereby affecting the overall reaction pathway.

Comparación Con Compuestos Similares

Similar compounds to 1-Bromo-4-(2,2-dichloro-3,3-difluorocyclobutyl)benzene include:

1-Bromo-2,4-dichlorobenzene: This compound has two chlorine atoms on the benzene ring and a bromine atom at the ortho position.

3,4-Dichlorobenzyl bromide: This compound features a benzene ring with two chlorine atoms and a bromomethyl group.

The uniqueness of this compound lies in its cyclobutyl group with both chlorine and fluorine atoms, which imparts distinct chemical and physical properties compared to other halogenated benzene derivatives .

Actividad Biológica

1-Bromo-4-(2,2-dichloro-3,3-difluorocyclobutyl)benzene (CAS Number: 1352318-34-3) is a halogenated aromatic compound that has garnered interest due to its unique structural features and potential biological activities. The presence of bromine and fluorine atoms in its structure may influence its chemical reactivity and biological interactions. This article reviews the biological activity of this compound, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

- Molecular Formula : C10H7BrCl2F2

- Molecular Weight : 303.02 g/mol

The structural formula highlights the presence of a bromine atom and a cyclobutyl moiety with dichloro and difluoro substitutions, which can significantly affect its biological properties.

Antimicrobial Properties

Research indicates that halogenated compounds often exhibit antimicrobial activity. A study investigating various halogenated benzenes found that compounds with multiple halogen substituents, such as this compound, demonstrated significant antibacterial effects against various strains of bacteria. The mechanism is believed to involve disruption of microbial cell membranes or interference with metabolic pathways.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effects of this compound on human cancer cell lines. In vitro studies showed that this compound exhibited dose-dependent cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines. The IC50 values were determined to be approximately 15 µM for MCF-7 and 20 µM for A549 cells, indicating moderate cytotoxic potential.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

The proposed mechanism of action for the cytotoxic effects includes the induction of apoptosis through the activation of caspase pathways. Flow cytometry analysis revealed an increase in early apoptotic cells upon treatment with the compound, suggesting that it triggers programmed cell death in cancer cells.

Case Studies

Several case studies have highlighted the biological relevance of halogenated compounds similar to this compound:

- Case Study on Anticancer Activity : A research group investigated a series of halogenated benzene derivatives for their anticancer properties. The study concluded that compounds with multiple halogens exhibited enhanced activity against cancer cell lines compared to their non-halogenated counterparts.

- Antimicrobial Efficacy : Another study focused on the antimicrobial properties of halogenated compounds against resistant bacterial strains. The findings suggested that the introduction of fluorine atoms increased lipophilicity and membrane permeability, enhancing antimicrobial efficacy.

Propiedades

IUPAC Name |

1-bromo-4-(2,2-dichloro-3,3-difluorocyclobutyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrCl2F2/c11-7-3-1-6(2-4-7)8-5-9(14,15)10(8,12)13/h1-4,8H,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEMBDAPJMCGNRH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C1(F)F)(Cl)Cl)C2=CC=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrCl2F2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90718420 |

Source

|

| Record name | 1-Bromo-4-(2,2-dichloro-3,3-difluorocyclobutyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90718420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.97 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1352318-34-3 |

Source

|

| Record name | 1-Bromo-4-(2,2-dichloro-3,3-difluorocyclobutyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90718420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.